molecular formula C20H25N3O3S B2700912 5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2415564-59-7

5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2700912
CAS No.: 2415564-59-7
M. Wt: 387.5
InChI Key: JTPDXNVXFOCWFU-UHFFFAOYSA-N
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Description

5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a thiomorpholine ring, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the thiomorpholine ring. The final step involves the formation of the carboxamide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:

  • N’-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
  • 5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

5-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-19(17-14-18(26-22-17)16-4-2-1-3-5-16)21-15-20(6-10-25-11-7-20)23-8-12-27-13-9-23/h1-5,14H,6-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPDXNVXFOCWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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